molecular formula C11H12N4O2S B8440378 4-(4-Cyclopropyl-5-methanesulfonyl-4H-[1,2,4]triazol-3-yl)-pyridine

4-(4-Cyclopropyl-5-methanesulfonyl-4H-[1,2,4]triazol-3-yl)-pyridine

Cat. No. B8440378
M. Wt: 264.31 g/mol
InChI Key: VGRYCPMQLLXJGU-UHFFFAOYSA-N
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Patent
US07691892B2

Procedure details

A solution of potassium permanganate (525 mg, 3.3 mmol) in water (22.0 mL) was added to a solution of 4-(4-cyclopropyl-5-methylsulfanyl-4H-[1,2,4]triazol-3-yl)-pyridine (514 mg, 2.2 mmol) in acetic acid (11 mL) drop-wise at room temperature. After stirring for 3 hours, sodium hydrogen sulfite was added until the purple color was discharged. The reaction mixture was extracted with chloroform and then the organic layer was washed with saturated sodium bicarbonate, dried over anhydrous sodium sulfate, filtered and concentrated to afford the titled compound (546.7 mg, 94%, white solid). 1H NMR (CDCl3) δ (ppm): 8.86 (d, 2H), 7.77 (d, 2H), 3.64 (m, 1H), 3.63 (s, 3H), 1.25 (m, 2H), 1.01 (m, 2H).
Quantity
525 mg
Type
reactant
Reaction Step One
Name
4-(4-cyclopropyl-5-methylsulfanyl-4H-[1,2,4]triazol-3-yl)-pyridine
Quantity
514 mg
Type
reactant
Reaction Step One
Name
Quantity
22 mL
Type
reactant
Reaction Step One
Quantity
11 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
94%

Identifiers

REACTION_CXSMILES
[Mn]([O-])(=O)(=O)=O.[K+].[CH:7]1([N:10]2[C:14]([S:15][CH3:16])=[N:13][N:12]=[C:11]2[C:17]2[CH:22]=[CH:21][N:20]=[CH:19][CH:18]=2)[CH2:9][CH2:8]1.S([O-])(O)=[O:24].[Na+].[OH2:28]>C(O)(=O)C>[CH:7]1([N:10]2[C:14]([S:15]([CH3:16])(=[O:24])=[O:28])=[N:13][N:12]=[C:11]2[C:17]2[CH:22]=[CH:21][N:20]=[CH:19][CH:18]=2)[CH2:9][CH2:8]1 |f:0.1,3.4|

Inputs

Step One
Name
Quantity
525 mg
Type
reactant
Smiles
[Mn](=O)(=O)(=O)[O-].[K+]
Name
4-(4-cyclopropyl-5-methylsulfanyl-4H-[1,2,4]triazol-3-yl)-pyridine
Quantity
514 mg
Type
reactant
Smiles
C1(CC1)N1C(=NN=C1SC)C1=CC=NC=C1
Name
Quantity
22 mL
Type
reactant
Smiles
O
Name
Quantity
11 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(O)[O-].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
After stirring for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The reaction mixture was extracted with chloroform
WASH
Type
WASH
Details
the organic layer was washed with saturated sodium bicarbonate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C1(CC1)N1C(=NN=C1S(=O)(=O)C)C1=CC=NC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 546.7 mg
YIELD: PERCENTYIELD 94%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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